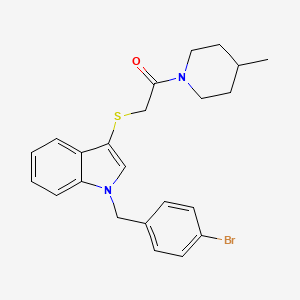

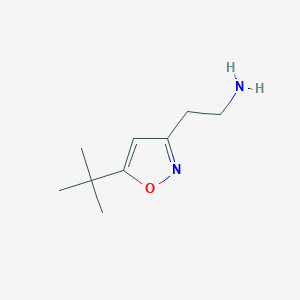

2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)nicotinamide, also known as MTA-TN, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. MTA-TN is a small molecule that belongs to the family of nicotinamide adenine dinucleotide (NAD+) analogs.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

A study on nicotinamide derivatives, including N-(4-(methylthio)benzylidene)nicotinamide, revealed their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds were found to suppress both anodic and cathodic processes, acting as mixed-type corrosion inhibitors. The adsorption of these inhibitors on mild steel surfaces followed the Langmuir isotherm model, suggesting a strong and efficient inhibition mechanism through the formation of a protective layer on the metal surface (Chakravarthy, Mohana, & Pradeep Kumar, 2014).

Biological Activity

The antimicrobial properties of nicotinamide derivatives were also explored, showing activity against various bacterial and fungal species. Compounds derived from nicotinamide, including those with modifications in the thiophene and benzyl groups, demonstrated in vitro antimicrobial activity, which could be compared with standard drugs. This highlights the potential of nicotinamide derivatives as templates for developing new antimicrobial agents (Patel & Shaikh, 2010).

Cellular Processes

Nicotinamide and its derivatives, including specific structural analogs, play crucial roles in cellular processes such as DNA repair, metabolic regulation, and cellular differentiation. For instance, nicotinamide has been shown to stimulate DNA repair in human lymphocytes, indicating its protective role against DNA damage (Berger & Sikorski, 1980). Additionally, nicotinamide derivatives have been studied for their potential in treating various conditions by modulating metabolic pathways and influencing epigenetic changes (Li et al., 2013).

Antifungal Agents

Novel 2-aminonicotinamide derivatives, including those structurally related to 2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)nicotinamide, have been synthesized and evaluated for their antifungal properties. These compounds demonstrated potent in vitro activity against Candida albicans and other fungal pathogens, offering a basis for the development of new antifungal agents (Ni et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methylsulfanyl-N-[(2-thiophen-3-ylphenyl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS2/c1-22-18-16(7-4-9-19-18)17(21)20-11-13-5-2-3-6-15(13)14-8-10-23-12-14/h2-10,12H,11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWKAWIGOOSMMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NCC2=CC=CC=C2C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2674470.png)

![N-cyclohexyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2674472.png)

![N-(3-fluorophenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2674473.png)

![5-propyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2674475.png)

![9-ethyl-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2674483.png)

![N-[2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2674485.png)

![N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2674490.png)

![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone](/img/structure/B2674492.png)